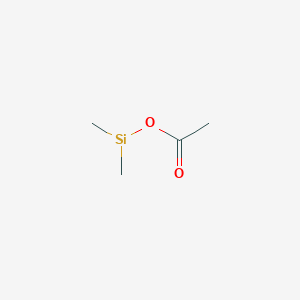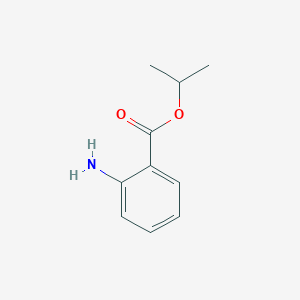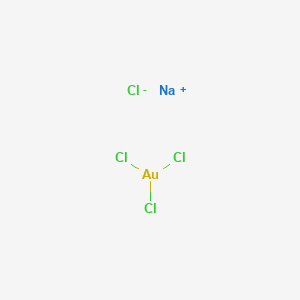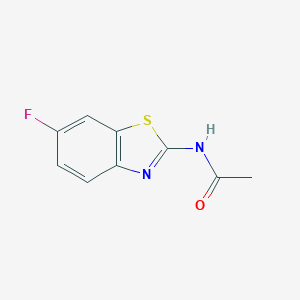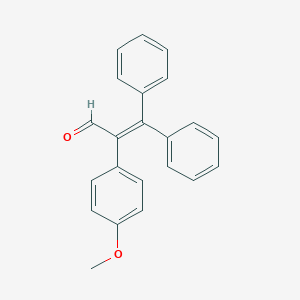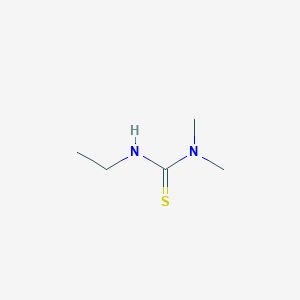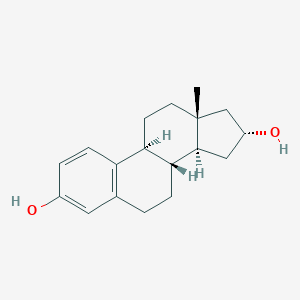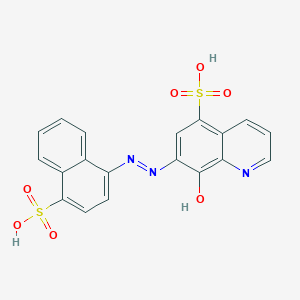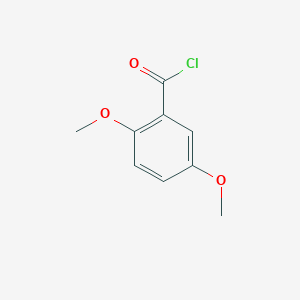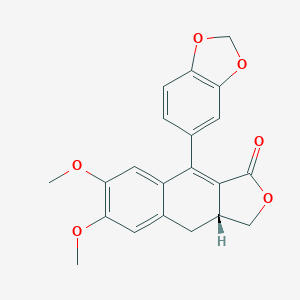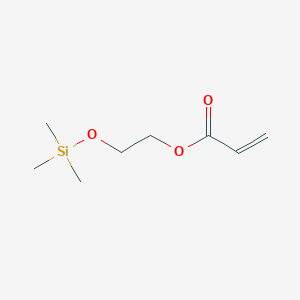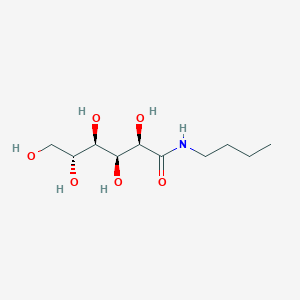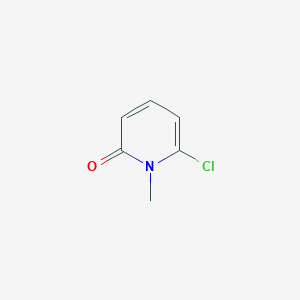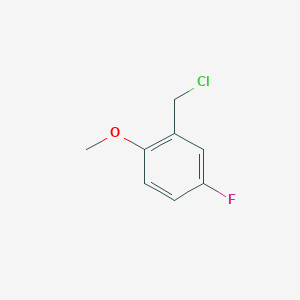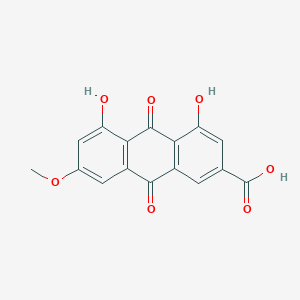
Parietinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Parietinic acid is a natural compound found in various plants, including the liverwort genus Porella. It has been the subject of scientific research due to its potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
Antiviral Activities
Parietinic acid, a major secondary metabolite found in lichens such as Teloschistes chrysophthalmus and Ramalina celastri, has demonstrated significant virucidal effects against arenaviruses like Junín and Tacaribe. This finding suggests its potential application in antiviral treatments and the broader field of virology (Fazio et al., 2007).
UV-Radiation Protection and Spectroscopy
Parietinic acid's induction by specific wavelengths of solar radiation, primarily UV-B (280‐320 nm), was studied in lichens. This pigment is produced by extremophiles for solar ultraviolet B radiation protection, making it a potential biosignature in astrobiology. Raman spectroscopy, capable of detecting parietinic acid in space environments, highlights its significance in astrobiology and environmental sciences (Solhaug et al., 2003); (Simeral & Hafner, 2022).
Wound Healing Properties
Parietin isolated from Rheum ribes L was compared with zinc in an in vitro wound model using human dermal fibroblast cells. It demonstrated significant antioxidant activity and a proliferation-inducing effect on cell viability in certain doses, suggesting its potential use in dermatology and regenerative medicine (Gundogdu et al., 2019).
Antimicrobial and Anticancer Activities
Research has shown that parietin exhibits potent antimicrobial activity against various bacterial and fungal strains. Notably, it shows strong antibacterial activity against Staphylococcus aureus and antifungal activity against Rhizoctonia solani. Additionally, parietin has been observed to inhibit proliferation and induce apoptosis in human breast cancer cells, indicating its potential in antimicrobial and cancer treatments (Basile et al., 2015).
Interaction with DNA and Tau Protein
Parietin has been studied for its interactions with DNA, indicating its role as an effective DNA-interacting agent. Furthermore, it has shown inhibitory activity on tau protein aggregation, which is involved in Alzheimer’s disease, underlining its potential applications in neurology and pharmacology (Plšíková et al., 2014); (Cornejo et al., 2016).
Eigenschaften
CAS-Nummer |
17636-18-9 |
|---|---|
Produktname |
Parietinic acid |
Molekularformel |
C16H10O7 |
Molekulargewicht |
314.25 g/mol |
IUPAC-Name |
4,5-dihydroxy-7-methoxy-9,10-dioxoanthracene-2-carboxylic acid |
InChI |
InChI=1S/C16H10O7/c1-23-7-4-9-13(11(18)5-7)15(20)12-8(14(9)19)2-6(16(21)22)3-10(12)17/h2-5,17-18H,1H3,(H,21,22) |
InChI-Schlüssel |
HEULMVKOOVHXME-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)O |
Kanonische SMILES |
COC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



